[(3,4-dibromophenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(3,4-dibromophenyl)methylamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, a methyl group, and an amine group, making it a versatile molecule for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of (3,4-dibromophenyl)methylamine hydrochloride may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,4-dibromophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce de-brominated phenylmethylamines.
Scientific Research Applications
(3,4-dibromophenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-dibromophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(3,4-dibromophenyl)methylamine hydrochloride can be compared with other similar compounds such as:
(2,5-dibromophenyl)methylamine hydrochloride: Similar structure but with bromine atoms at different positions on the phenyl ring.
(2,4-dibromophenyl)methylamine hydrochloride: Another isomer with bromine atoms at the 2 and 4 positions.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the positional differences of the bromine atoms.
Properties
CAS No. |
1402800-35-4 |
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Molecular Formula |
C8H10Br2ClN |
Molecular Weight |
315.4 |
Purity |
95 |
Origin of Product |
United States |
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